![molecular formula C7H5BrClFO B1372931 1-Bromo-3-chloro-2-fluoro-4-methoxybenzene CAS No. 909122-18-5](/img/structure/B1372931.png)
1-Bromo-3-chloro-2-fluoro-4-methoxybenzene
Overview
Description
1-Bromo-3-chloro-2-fluoro-4-methoxybenzene, commonly known as BClFMO, is a halogenated aromatic compound belonging to the class of benzene derivatives. It is a colorless, solid compound with a boiling point of 102°C and a molecular weight of 255.46 g/mol. BClFMO is highly reactive and can be used as a reagent in various chemical reactions. It is also used as an intermediate in the synthesis of pharmaceuticals, pesticides, and other organic compounds.
Scientific Research Applications
Cobalt-Catalysed Methoxycarbonylation
The compound is used in cobalt-catalysed methoxycarbonylation of polysubstituted bromo, fluoro-, and chloro, fluorobenzenes. This process is significant for the preparation of various fluorobenzoic acid derivatives from readily available materials with good yields. The fluorine substituents in these compounds remain intact, indicating anion-radical activation of aryl halides by a cobalt catalyst (Boyarskiy et al., 2010).
Electrochemical Fluorination
This compound plays a role in the electrochemical fluorination of aromatic compounds. It's involved in the formation mechanism of 1,4-difluorobenzene during the electrolyses of halobenzenes. This process is significant for understanding and controlling the production of fluorinated compounds (Horio et al., 1996).
Study on Electronic Structures
1-Bromo-3-chloro-2-fluoro-4-methoxybenzene is used in studies exploring the electronic structures and absorption spectra of various substituted benzenediazonium cations. This research contributes to our understanding of the electronic properties of these compounds (Sukigara & Kikuchi, 1967).
SNAr Reactions in Dimethyl Sulphoxide
The compound is involved in studies of SNAr (nucleophilic aromatic substitution) reactions. These reactions are influenced by steric and electronic effects, and this compound helps in understanding these influences in dimethyl sulphoxide, a common solvent (Onyido & Hirst, 1991).
Environmental Analysis
This compound is also significant in environmental studies, specifically in analyzing organohalogens in the marine troposphere. Its concentration and distribution can provide insights into the sources of various halogenated compounds in the environment (Führer & Ballschmiter, 1998).
Vibrational Spectra Studies
The vibrational spectra of halobenzene cations, including compounds similar to 1-Bromo-3-chloro-2-fluoro-4-methoxybenzene, have been studied to understand their electronic states. These studies are crucial for insights into molecular structures and reactions (Kwon et al., 2002).
properties
IUPAC Name |
1-bromo-3-chloro-2-fluoro-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRJTVSQKSSESZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697196 | |
Record name | 1-Bromo-3-chloro-2-fluoro-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
909122-18-5 | |
Record name | 1-Bromo-3-chloro-2-fluoro-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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